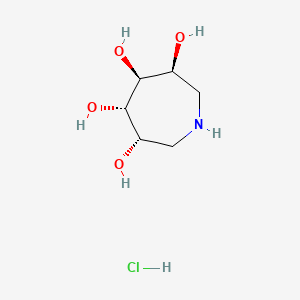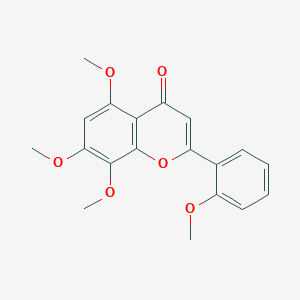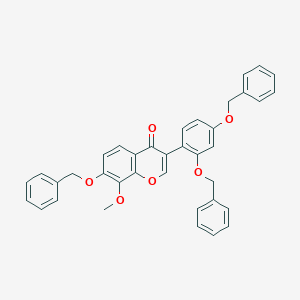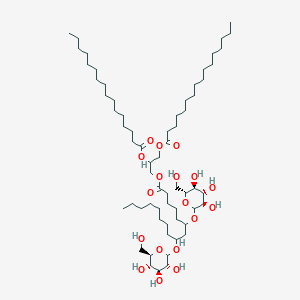
Cetirizine Sorbitol Ester Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine Sorbitol Ester Impurity is a chemical compound with the molecular formula C27H37ClN2O8 and a molecular weight of 553 . It is also known as (2R,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 2- (2- (4- ( (4-chlorophenyl) (phenyl)methyl)piperazin-1-yl)ethoxy)acetate .
Molecular Structure Analysis
The molecular structure of Cetirizine Sorbitol Ester Impurity can be represented by the SMILES notation: ClC1=CC=C (C (N2CCN (CCOCC (OC [C@@H] (O) [C@@H] (O) [C@H] (O) [C@H] (O)CO)=O)CC2)C3=CC=CC=C3)C=C1 . This notation provides a way to represent the structure using ASCII strings.Applications De Recherche Scientifique
Reaction with Pharmaceutical Excipients
Cetirizine sorbitol ester impurity can form through reactions between drug substances and excipients, particularly in drug formulations. For example, cetirizine, which is commonly used for treating allergic reactions, readily reacts with sorbitol and glycerol to form monoesters. This reaction is significant even at low temperatures such as 40°C, with over 1% of cetirizine transforming into a monoester within a week. This highlights the need for careful consideration of excipient interactions in drug formulation and storage (He Yu et al., 2010).
Chromatographic Analysis
Developments in chromatographic methods allow for the accurate determination of cetirizine sorbitol ester impurities in drug formulations. For instance, a reverse phase liquid chromatographic method was specifically optimized for estimating cetirizine mannitol ester impurity in cetirizine chewable tablets, a related compound. This method is essential for ensuring the quality and safety of pharmaceutical products (N. Sharma et al., 2011).
Impurity Profiling in Marketed Products
High-resolution mass spectrometry and multivariate data analysis have been used to profile non-target impurities, including cetirizine sorbitol ester, in different brands of cetirizine tablets. This approach is crucial for evaluating the consistency and safety of both original and generic drugs (Zhe Zhou, 2016).
Hydrogels Formulation
Cetirizine sorbitol ester impurities are also relevant in the development of hydrogels containing cetirizine. The presence of sorbitol, as a humectant in hydrogels, influences the rheological properties and pharmaceutical availability of cetirizine, impacting its effectiveness in dermal administration (Z. Capková et al., 2005).
Interaction with Other Impurities
The interaction of sorbitol with other impurities can modulate its crystallization behavior, which is significant in the formulation of sugar-free products. For instance, the presence of impurities like mannitol and maltitol impacts the crystallization behavior of sorbitol, which can influence the properties of products containing sorbitol esters, including those with cetirizine (Amy E. DeJong & R. Hartel, 2021).
Propriétés
Numéro CAS |
3848888-64-5 |
|---|---|
Nom du produit |
Cetirizine Sorbitol Ester Impurity |
Formule moléculaire |
C27H37ClN2O8 |
Poids moléculaire |
553.06 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



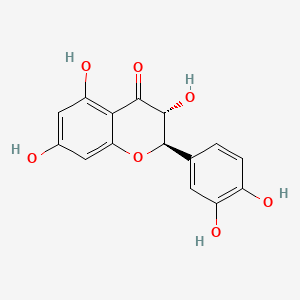
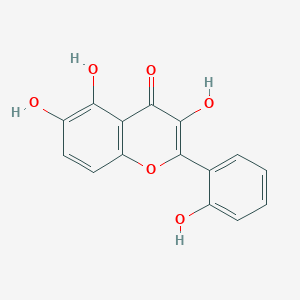
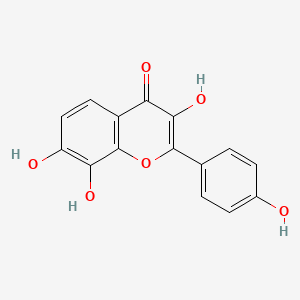
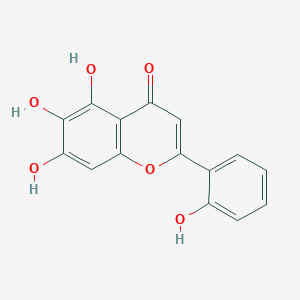
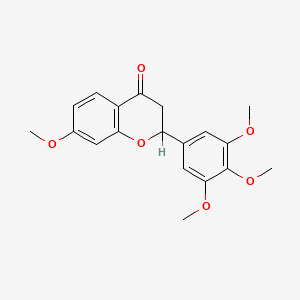
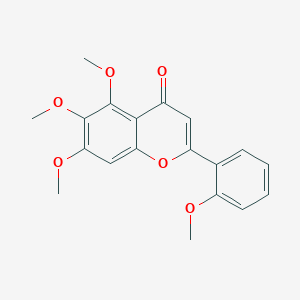
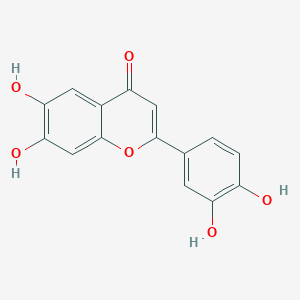
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
